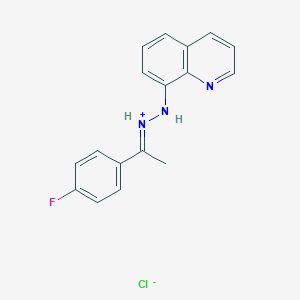![molecular formula C17H10F3NO3 B7787862 (3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione](/img/structure/B7787862.png)
(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione typically involves the condensation of 4-(trifluoromethyl)aniline with chromene-2,4-dione under specific reaction conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Aplicaciones Científicas De Investigación
(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-3-[[4-(methyl)anilino]methylidene]chromene-2,4-dione
- (3Z)-3-[[4-(chloro)anilino]methylidene]chromene-2,4-dione
Uniqueness
The presence of the trifluoromethyl group in (3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione distinguishes it from similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it more effective in various applications compared to its analogs.
Propiedades
IUPAC Name |
(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)10-5-7-11(8-6-10)21-9-13-15(22)12-3-1-2-4-14(12)24-16(13)23/h1-9,21H/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNMRPREDYAAPP-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)C(F)(F)F)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/NC3=CC=C(C=C3)C(F)(F)F)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile](/img/structure/B7787784.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787785.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787789.png)




![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B7787829.png)
![methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate](/img/structure/B7787832.png)
![N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B7787837.png)
![2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7787855.png)
![[(Z)-(2,4-dioxochromen-3-ylidene)methyl]urea](/img/structure/B7787860.png)
![[(4-carboxyphenyl)methoxy]azanium chloride](/img/structure/B7787865.png)
![ethyl 3-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-1H-indole-2-carboxylate](/img/structure/B7787867.png)
